[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate
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Overview
Description
MNG-14a is an amphiphilic compound that facilitates the isolation and determination of both the function and structure of membrane proteins . This compound is particularly useful in biochemical and biophysical studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MNG-14a involves the incorporation of monosaccharides or disaccharides into amphiphilic molecules. The synthetic route typically includes the following steps:
Formation of the hydrophobic tail: This involves the synthesis of long alkyl chains.
Attachment of the hydrophilic head: Monosaccharides or disaccharides are chemically bonded to the hydrophobic tail.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of MNG-14a follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the hydrophobic and hydrophilic components are synthesized.
Automated assembly: Automated systems are used to combine these components under controlled conditions.
Quality control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MNG-14a undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the hydrophilic head, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: These have altered hydrophilic properties.
Reduced derivatives: These may have enhanced hydrophobic interactions.
Substituted derivatives: These can have a wide range of functional properties depending on the substituent.
Scientific Research Applications
MNG-14a has a wide range of scientific research applications, including:
Chemistry: Used in the study of membrane protein structures and functions.
Biology: Facilitates the isolation of membrane proteins for various biological studies.
Medicine: Potential applications in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of various biochemical assays and diagnostic tools
Mechanism of Action
MNG-14a exerts its effects by interacting with membrane proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, stabilizing membrane proteins and facilitating their isolation and structural determination. The molecular targets include various membrane proteins, and the pathways involved are primarily related to membrane protein stabilization and isolation .
Comparison with Similar Compounds
MNG-14a is unique compared to other amphiphilic compounds due to its specific structure and properties. Similar compounds include:
MNG-3: Another amphiphilic compound used for membrane protein studies.
MNG-5: Known for its enhanced stability in biochemical assays.
MNG-14a stands out due to its balanced hydrophilic and hydrophobic properties, making it highly effective in membrane protein isolation and structural studies.
Properties
Molecular Formula |
C145H144O36 |
---|---|
Molecular Weight |
2462.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C145H144O36/c1-3-5-7-9-11-13-15-59-89-145(90-60-16-14-12-10-8-6-4-2,95-164-141-123(176-137(156)107-81-51-27-52-82-107)121(174-135(154)105-77-47-25-48-78-105)117(113(166-141)93-162-129(148)99-65-35-19-36-66-99)180-143-125(178-139(158)109-85-55-29-56-86-109)119(172-133(152)103-73-43-23-44-74-103)115(170-131(150)101-69-39-21-40-70-101)111(168-143)91-160-127(146)97-61-31-17-32-62-97)96-165-142-124(177-138(157)108-83-53-28-54-84-108)122(175-136(155)106-79-49-26-50-80-106)118(114(167-142)94-163-130(149)100-67-37-20-38-68-100)181-144-126(179-140(159)110-87-57-30-58-88-110)120(173-134(153)104-75-45-24-46-76-104)116(171-132(151)102-71-41-22-42-72-102)112(169-144)92-161-128(147)98-63-33-18-34-64-98/h17-58,61-88,111-126,141-144H,3-16,59-60,89-96H2,1-2H3/t111-,112-,113-,114-,115-,116-,117-,118-,119+,120+,121+,122+,123-,124-,125-,126-,141-,142-,143-,144-/m1/s1 |
InChI Key |
LDLBVAGXCYUFID-MZFGGPEPSA-N |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C1=CC=CC=C1)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)COC1C(C(C(C(O1)COC(=O)C1=CC=CC=C1)OC1C(C(C(C(O1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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